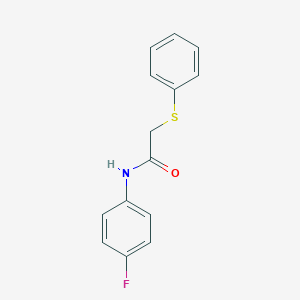

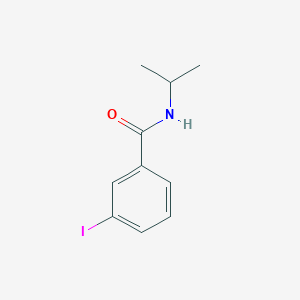

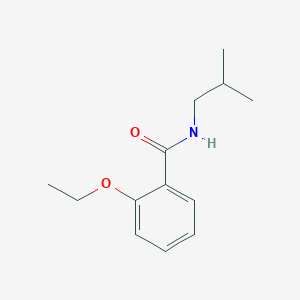

![molecular formula C23H29N3O5S2 B411132 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 425402-68-2](/img/structure/B411132.png)

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one, also known as BIS, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. BIS is a potent inhibitor of specific protein-protein interactions that are essential for the growth and survival of cancer cells.

Aplicaciones Científicas De Investigación

Antibacterial Activity

The indole moiety in this compound has been associated with antibacterial effects. Researchers have explored its potential as an antimicrobial agent, particularly against bacterial strains. Investigations into its mechanism of action and efficacy against specific pathogens are ongoing .

Anticonvulsant Properties

Studies suggest that 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one may exhibit anticonvulsant activity. Researchers have evaluated its effects in animal models of epilepsy and seizure disorders. Further research is needed to elucidate its precise mode of action and potential clinical applications .

Antifungal Potential

The compound’s indole scaffold has also attracted attention due to its antifungal properties. Investigations have explored its efficacy against various fungal species, including dermatophytes and Candida strains. Researchers aim to optimize its structure for enhanced antifungal activity .

Antimalarial Applications

Indole derivatives, including this compound, have shown promise as antimalarial agents. Researchers have investigated their ability to inhibit Plasmodium growth and disrupt the parasite’s life cycle. The goal is to develop novel antimalarial drugs with improved efficacy and reduced side effects .

Antidiabetic Effects

Preliminary studies suggest that 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one may have antidiabetic properties. Researchers have explored its impact on glucose metabolism, insulin sensitivity, and related pathways. Further research is needed to validate its potential as a therapeutic agent for diabetes management .

Antidepressant and Neuroprotective Actions

The compound’s indole core has been linked to neuroprotective effects. Researchers have investigated its potential as an antidepressant agent, focusing on its impact on neurotransmitter systems and neuronal health. Understanding its interactions with receptors and signaling pathways is crucial for future drug development .

Mecanismo De Acción

Target of Action

It’s known that sulfonamide-based indole analogs have been associated with a variety of pharmacological actions .

Mode of Action

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group .

Biochemical Pathways

Indole derivatives have been associated with a variety of biological effects and possess anti-inflammatory, antitubercular, antidiabetic properties, antioxidant, anticancer, anticholinesterases, and antiviral properties .

Result of Action

Indole derivatives have been associated with a variety of biological effects .

Propiedades

IUPAC Name |

6,8-bis[(4-methylpiperidin-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S2/c1-15-6-10-25(11-7-15)32(28,29)19-14-20(33(30,31)26-12-8-16(2)9-13-26)22-21-17(19)4-3-5-18(21)23(27)24-22/h3-5,14-16H,6-13H2,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOSWSHTFJYHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCC(CC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

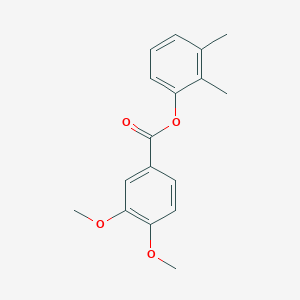

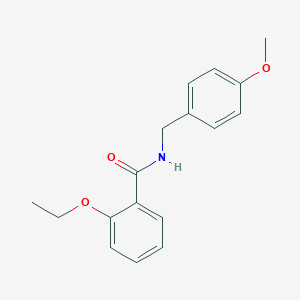

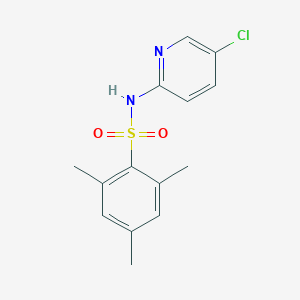

![2-[(3-Oxobenzo[b]thiophen-2-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B411066.png)

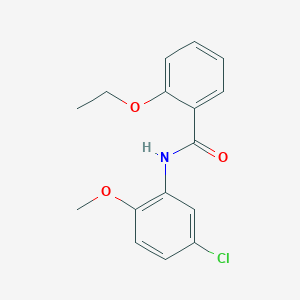

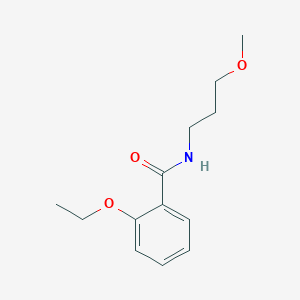

![N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]formamide](/img/structure/B411067.png)